1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone
Overview
Description
1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone is a compound belonging to the carbazole family, which is known for its diverse biological and photophysical properties.
Preparation Methods
The synthesis of 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone typically involves the acylation of 9-ethylcarbazole. One common method includes the Friedel-Crafts acylation reaction, where 9-ethylcarbazole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the carbazole nucleus, particularly at the 3- and 6-positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols .
Scientific Research Applications
1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression and induction of apoptosis in cancer cells . The specific pathways involved include the regulation of acetylated histone H3 levels and activation of caspase-3, a key enzyme in the apoptotic process .
Comparison with Similar Compounds
1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone can be compared with other carbazole derivatives such as:
1,1’-(9-(2-(Isopropylamino)ethyl)-9H-carbazole-3,6-diyl)diethanone: This compound also exhibits HDAC inhibitory activity and has been studied for its anticancer properties.
9-ethylcarbazole-3,6-dicarbaldehyde: Used as a precursor in the synthesis of various carbazole-based compounds, it has applications in materials science and medicinal chemistry.
Carbazole-based bis-thiosemicarbazones: These compounds have shown antioxidant and anticholinesterase activities, making them potential candidates for therapeutic applications.
The uniqueness of 1,1’-(9-ethyl-9H-carbazole-3,6-diyl)diethanone lies in its specific structural features and its ability to inhibit HDACs, which distinguishes it from other carbazole derivatives .
Properties
IUPAC Name |
1-(6-acetyl-9-ethylcarbazol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-4-19-17-7-5-13(11(2)20)9-15(17)16-10-14(12(3)21)6-8-18(16)19/h5-10H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRBXBVFZCKFNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347488 | |
Record name | 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-97-2 | |
Record name | 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-Diacetyl-9-ethylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.